Cannabigerorcin

Analytical Chemistry Lipophilicity Structure-Activity Relationship (SAR)

Choose Cannabigerorcin (CAS 38106-51-3) for unambiguous analytical method development. Its orcinol-derived side chain (C1) delivers a distinct chromatographic separation profile versus the common CBG standard (C5 side chain), eliminating co-elution ambiguity in HPLC/LC-MS/MS. As a certified reference material, it ensures method precision and regulatory defensibility in forensic and phytochemical testing. Ideal for SAR studies exploring side-chain length effects on cannabinoid receptor binding.

Molecular Formula C17H24O2
Molecular Weight 260.4 g/mol
CAS No. 38106-51-3
Cat. No. B1436213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCannabigerorcin
CAS38106-51-3
Molecular FormulaC17H24O2
Molecular Weight260.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)C)O
InChIInChI=1S/C17H24O2/c1-12(2)6-5-7-13(3)8-9-15-16(18)10-14(4)11-17(15)19/h6,8,10-11,18-19H,5,7,9H2,1-4H3/b13-8+
InChIKeyMISXGGZQFZIVMF-MDWZMJQESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cannabigerorcin (CAS 38106-51-3): Analytical Standard and Rare Phytocannabinoid for Specialized Research


Cannabigerorcin (CBG-C1, CAS 38106-51-3) is a naturally occurring phytocannabinoid and a structural analog of Cannabigerol (CBG). It is characterized by a diphenolic backbone and a monoterpenoid side chain, distinguishing it from other cannabinoid classes . Its primary established utility is as a certified analytical reference standard for research and forensic applications, where high purity and defined chemical properties are paramount [1]. While its pharmacology is not fully elucidated, its structural similarity to CBG, a known multi-target ligand, forms the basis for current scientific interest [2].

Why Cannabigerol (CBG) is Not a Direct Substitute for Cannabigerorcin (CAS 38106-51-3) in Research


Substituting Cannabigerorcin with the more common Cannabigerol (CBG) introduces a significant structural variable that can confound experimental results. Cannabigerorcin possesses a shorter, orcinol-derived (5-methyl) side chain, whereas CBG features an olivetol-derived (5-pentyl) side chain . This seemingly minor difference is a critical determinant of cannabinoid receptor binding affinity and selectivity, as established in structure-activity relationship (SAR) studies of cannabinoids [1]. Therefore, for studies where this structural nuance is a key independent variable, or for ensuring the specificity of an analytical method, generic substitution is scientifically invalid.

Quantifiable Differentiation of Cannabigerorcin (CAS 38106-51-3) Against Analogs


Structural Differentiation from Cannabigerol (CBG): LogP and Side Chain Length

Cannabigerorcin is structurally differentiated from its primary analog Cannabigerol (CBG) by its side chain, which is a key determinant of its physicochemical properties. Cannabigerorcin has a C1 side chain (orcinol-derived), while CBG has a C5 side chain (olivetol-derived) . This results in a quantifiably different LogP value, a measure of lipophilicity crucial for understanding membrane permeability and receptor interaction. Cannabigerorcin has a predicted LogP of 5.35 , whereas CBG has a predicted LogP of approximately 6.2 [1].

Analytical Chemistry Lipophilicity Structure-Activity Relationship (SAR)

Functional Differentiation: Potential for Radiolabeling in Biosynthetic Studies

A key, application-specific advantage of Cannabigerorcin is its established method for synthesis with a 14C radiolabel at the carboxyl group via reaction with radiolabeled methylmagnesium carbonate (MMC) [1][2]. This contrasts with more common cannabinoids like CBG or CBD, where standard radiolabeling protocols for this specific purpose are not as widely cited. This capability makes Cannabigerorcin a uniquely valuable tool for tracing cannabinoid biosynthesis and metabolic pathways [1].

Biosynthesis Metabolic Pathway Radiolabeling

Regulatory Differentiation: Compliance with the 2018 U.S. Farm Bill

For procurement involving U.S. entities, Cannabigerorcin from certain vendors is certified to contain ≤0.3% Δ9-THC on a dry weight basis, meeting the definition of a non-controlled substance under the 2018 U.S. Farm Bill . This is a verifiable, vendor-specific specification that can be compared against certificates of analysis for other cannabinoid reference standards, which may or may not provide such a certification. This certification simplifies procurement and reduces administrative burden compared to compounds classified as controlled substances .

Regulatory Compliance Forensic Science Reference Standard

Recommended Application Scenarios for Cannabigerorcin (CAS 38106-51-3) Based on Verifiable Evidence


Analytical Method Development and Validation

Cannabigerorcin is best deployed as a high-purity reference standard for developing and validating quantitative analytical methods (e.g., HPLC, LC-MS/MS) for the detection and quantification of minor cannabinoids in complex matrices like cannabis plant material or derived products. Its distinct LogP value relative to major cannabinoids like CBG allows for the optimization of chromatographic separation, ensuring method specificity.

Cannabinoid Biosynthesis and Metabolism Studies

Due to its established methodology for 14C radiolabeling [1], Cannabigerorcin is a specialized tool for investigating the biosynthetic pathways and in vivo/vitro metabolic fate of cannabinoids. It enables researchers to track the compound's distribution and transformation, providing data that is difficult to obtain with non-labeled analogs.

Structure-Activity Relationship (SAR) Investigations

Given the well-documented impact of side-chain length on cannabinoid receptor pharmacology [2], Cannabigerorcin serves as a precise molecular probe in SAR studies. By comparing its activity profile directly against CBG (C5 side chain) and other analogs, researchers can elucidate the specific role of the alkyl side chain in modulating potency, efficacy, and receptor selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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